6,8-Dichloro-3-methyl-2H-chromen-2-one
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Overview
Description
6,8-Dichloro-3-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C10H6Cl2O2 and a molecular weight of 229.06 g/mol . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-3-methyl-2H-chromen-2-one typically involves the chlorination of 3-methyl-2H-chromen-2-one. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 6 and 8 positions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes, utilizing efficient chlorinating agents and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 8 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include dihydro derivatives and other reduced forms.
Scientific Research Applications
6,8-Dichloro-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
6,8-Dichloro-3-methylchromone: A closely related compound with similar chemical properties.
6,8-Dichloro-3-formylchromone: Another derivative with a formyl group at the 3 position.
6,8-Dichloro-3-cyanochromone: A derivative with a cyano group at the 3 position.
Uniqueness: 6,8-Dichloro-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of chlorine atoms at the 6 and 8 positions. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H6Cl2O2 |
---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
6,8-dichloro-3-methylchromen-2-one |
InChI |
InChI=1S/C10H6Cl2O2/c1-5-2-6-3-7(11)4-8(12)9(6)14-10(5)13/h2-4H,1H3 |
InChI Key |
QEMWYAFAHFRJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
Origin of Product |
United States |
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